N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer and other diseases due to its unique structural properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of azinium-N-imines with nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate . Another approach utilizes microwave-mediated, catalyst-free synthesis involving enaminonitriles and benzohydrazides .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as microwave-assisted synthesis and mechanochemical methods are preferred due to their efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazolyl and triazolo[1,5-a]pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer, antibacterial, antifungal, and antiviral properties .
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting its kinase activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Triazolo[1,5-c]pyrimidine: Shares structural similarities and exhibits comparable pharmacological properties
Uniqueness
N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C16H12FN7O |
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Molecular Weight |
337.31 g/mol |
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C16H12FN7O/c17-13-5-2-1-4-11(13)9-23-10-12(8-19-23)20-15(25)14-21-16-18-6-3-7-24(16)22-14/h1-8,10H,9H2,(H,20,25) |
InChI Key |
CCOIFESFUJGWGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)NC(=O)C3=NN4C=CC=NC4=N3)F |
Origin of Product |
United States |
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